![molecular formula C19H21O2P B12899632 2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one CAS No. 86488-93-9](/img/structure/B12899632.png)
2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Diphenylphosphoryl)methyl)cyclohexanone is an organic compound with the molecular formula C19H21O2P It is a derivative of cyclohexanone, where a diphenylphosphoryl group is attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphoryl)methyl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-((Diphenylphosphoryl)methyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in alcohols.
Scientific Research Applications
2-((Diphenylphosphoryl)methyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-((Diphenylphosphoryl)methyl)cyclohexanone involves its interaction with specific molecular targets. The diphenylphosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphorylketones: These compounds have similar structures but differ in the nature of the substituents attached to the phosphorus atom.
Cyclohexanone Derivatives: Compounds like 2-methylcyclohexanone share the cyclohexanone core but have different functional groups attached.
Uniqueness
2-((Diphenylphosphoryl)methyl)cyclohexanone is unique due to the presence of both the cyclohexanone and diphenylphosphoryl groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
86488-93-9 |
|---|---|
Molecular Formula |
C19H21O2P |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(diphenylphosphorylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H21O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16H,7-9,14-15H2 |
InChI Key |
QVBLYOZBFQCGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


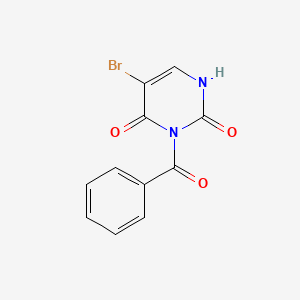
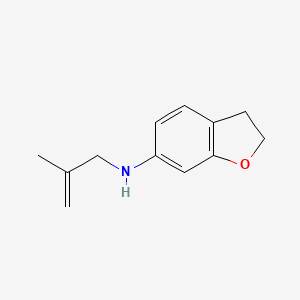
![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
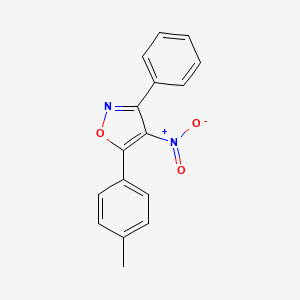
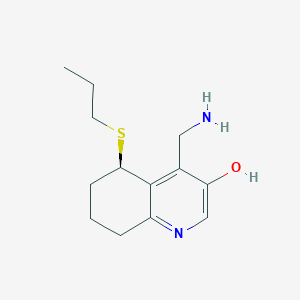
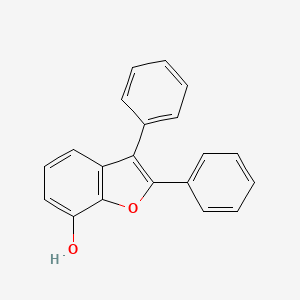
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
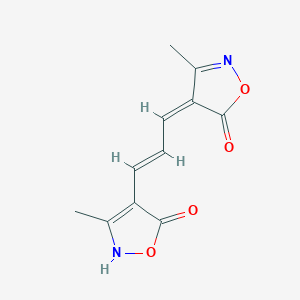
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
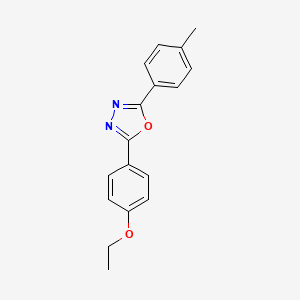
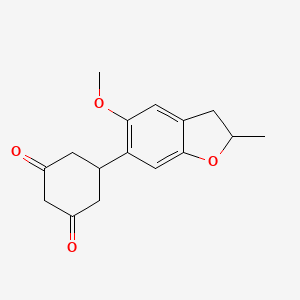
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
